2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid” is a biochemical used for proteomics research . Its IUPAC name is (3-cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H8N4O3, and its molecular weight is 232.2 g/mol . The InChI code for this compound is 1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,7,13H,1-2H2,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Antiviral Activity
- 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid and its derivatives have been explored in the synthesis of various compounds with potential antiviral activities. For instance, certain derivatives demonstrated effectiveness against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Antimicrobial Applications
- Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial properties. This includes their potential use as antibacterial and antifungal agents, with activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory Properties
- Compounds synthesized from pyrazolo[1,5-a]pyrimidine and fused with a thiophene moiety were found to exhibit notable anti-inflammatory activity, which was comparable to the reference drug Prednisolone® (Amr, Sabry, & Abdulla, 2007).
Tumor Imaging Applications
- 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for potential use in tumor imaging with positron emission tomography (PET). These compounds showed varying uptake in tumors, indicating their potential in diagnostic imaging (Jingli Xu et al., 2012).
Synthesis of Heterocyclic Compounds
- The compound and its related structures have been utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new therapeutic agents. These syntheses involve reactions with various intermediates and lead to diverse structural derivatives (Riyadh, 2011).
Properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,12H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOBYXLDZBMQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.